molecular formula C31H43N3O6 B12024247 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate CAS No. 767289-35-0

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B12024247
CAS No.: 767289-35-0
M. Wt: 553.7 g/mol
InChI Key: KNFCOATZMDNYJT-STKMKYKTSA-N
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Description

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with a molecular formula of C29H39N3O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes acylation, condensation, and esterification reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate stands out due to its specific structural features, which may confer unique chemical and biological properties

Properties

CAS No.

767289-35-0

Molecular Formula

C31H43N3O6

Molecular Weight

553.7 g/mol

IUPAC Name

[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C31H43N3O6/c1-4-6-7-8-9-10-11-12-13-14-29(35)32-23-30(36)34-33-22-24-15-20-27(28(21-24)39-5-2)40-31(37)25-16-18-26(38-3)19-17-25/h15-22H,4-14,23H2,1-3H3,(H,32,35)(H,34,36)/b33-22+

InChI Key

KNFCOATZMDNYJT-STKMKYKTSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC

Origin of Product

United States

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